1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene-2-carbonyl group: This step may involve the use of thiophene-2-carboxylic acid or its derivatives in a coupling reaction.
Attachment of the 3-propoxyphenyl group: This can be done through a substitution reaction using 3-propoxyphenyl halides.
Incorporation of the dimethylaminoethyl group: This step may involve the use of dimethylaminoethyl halides in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Lacks the propoxy group.
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Contains a methoxy group instead of a propoxy group.
Uniqueness
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the propoxy group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-12-28-16-8-5-7-15(14-16)19-18(20(25)17-9-6-13-29-17)21(26)22(27)24(19)11-10-23(2)3/h5-9,13-14,19,26H,4,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVOBQCJXCXMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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